N-[2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of related benzylidene hydrazine derivatives involves the condensation reactions with various reagents, demonstrating the versatility and reactivity of the benzylidene hydrazine moiety. For instance, the synthesis of complexes and derivatives through reactions with metal ions or via modifications at the benzylidene or hydrazine groups showcases the compound's potential for diverse chemical transformations (Khan et al., 2018).
Molecular Structure Analysis
Structural analysis of benzamide derivatives, including X-ray diffraction studies, provides insights into their molecular conformation, highlighting the presence of intramolecular hydrogen bonds and the geometry around metal centers when forming complexes. Such analyses are crucial for understanding the compound's binding and interaction capabilities, potentially influencing its reactivity and stability (Dey et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving the benzylidene hydrazine moiety include complexation with metals, demonstrating its ligand properties. These reactions not only reveal the compound's reactivity but also its potential to form structurally diverse complexes, influencing its physical and chemical properties. The study of these reactions provides insights into the compound's behavior in various chemical environments and its potential applications in material science and coordination chemistry (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are influenced by the compound's molecular structure. For example, the presence of intramolecular hydrogen bonds can affect its melting point and solubility in various solvents, which are essential factors in its application and handling (El‐Ashry et al., 1987).
Chemical Properties Analysis
The chemical properties, such as reactivity towards hydrazine or metal ions, play a crucial role in the compound's applications in synthesis and material science. Understanding these properties can guide the development of novel compounds and materials with tailored features for specific applications (Sakaguchi et al., 1992).
properties
IUPAC Name |
N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O4/c1-34-18-13-11-16(12-14-18)15-26-29-25(33)22(27-23(31)17-7-3-2-4-8-17)21-19-9-5-6-10-20(19)24(32)30-28-21/h2-15,22H,1H3,(H,27,31)(H,29,33)(H,30,32)/b26-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFXZNMVGDCIBC-CVKSISIWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C(C2=NNC(=O)C3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C(C2=NNC(=O)C3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Hydroxyphthalazin-1-YL)({N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl})methyl]benzamide |
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